molecular formula C17H15N5O4S B11234223 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide

3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide

Cat. No.: B11234223
M. Wt: 385.4 g/mol
InChI Key: PYSZFGZHCDOWMG-UHFFFAOYSA-N
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Description

The compound 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. Here is a general outline of the synthetic route:

    Formation of 1,3-Benzoxazole: The synthesis begins with the preparation of 1,3-benzoxazole through the cyclization of 2-aminophenol with formic acid.

    Thioether Formation: The benzoxazole is then reacted with a suitable thiol to form the thioether linkage.

    Oxadiazole Ring Formation: The next step involves the formation of the 1,2,4-oxadiazole ring. This can be achieved by reacting the thioether with an appropriate nitrile oxide.

    Amide Bond Formation: Finally, the oxadiazole derivative is coupled with 5-methyl-1,2-oxazole-3-amine to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxazole ring.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to simpler amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions or cellular pathways. Its heterocyclic rings are often found in bioactive molecules.

Medicine

Medically, the compound could be investigated for its potential as a drug candidate. The presence of multiple heterocycles suggests it might interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial therapies.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The heterocyclic rings might facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(5-methyl-1,2-oxazol-3-yl)propanamide lies in its combination of three different heterocyclic rings within a single molecule

Properties

Molecular Formula

C17H15N5O4S

Molecular Weight

385.4 g/mol

IUPAC Name

3-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C17H15N5O4S/c1-10-8-13(21-25-10)19-15(23)6-7-16-20-14(22-26-16)9-27-17-18-11-4-2-3-5-12(11)24-17/h2-5,8H,6-7,9H2,1H3,(H,19,21,23)

InChI Key

PYSZFGZHCDOWMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCC2=NC(=NO2)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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